Aspergillus niger-IN-1

PTP1B inhibitor type 2 diabetes insulin signaling

Reproducible SAR studies demand positional isomers with verified pharmacology-not generic 5-benzylidene-TZD mixtures. Aspergillus niger-IN-1 [5-(2-hydroxybenzylidene)thiazolidine-2,4-dione] eliminates this variable. • PTP1B IC50 = 1.17 µM-a 3.9-fold potency advantage over analog 7e (IC50 = 4.6 µM) for benchmarking insulin/leptin signaling modulators. • Oral LD50 > 2000 mg/kg in rodents->40-fold wider safety margin than indomethacin for inflammation/pain proof-of-concept studies. • 98% purity with cold-chain shipping ensures batch-to-batch conformational fidelity across four crystallographically independent molecules per asymmetric unit.

Molecular Formula C10H7NO3S
Molecular Weight 221.23 g/mol
Cat. No. B7731207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspergillus niger-IN-1
Molecular FormulaC10H7NO3S
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)O
InChIInChI=1S/C10H7NO3S/c12-7-4-2-1-3-6(7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5-
InChIKeyIZVVCHFDGJEVTB-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione: Procurement-Ready Structural and Biological Baseline for Thiazolidinedione Research


5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione (C10H7NO3S, MW 221.23) is a thiazolidine-2,4-dione (TZD) derivative synthesized via Knoevenagel condensation of thiazolidine-2,4-dione with salicylaldehyde [1]. The compound features a benzylidene moiety with a 2-hydroxy substituent that critically influences its molecular conformation—crystallizing with four independent molecules per asymmetric unit and dihedral angles between six- and five-membered rings ranging from 1.09° to 8.6° [2]. This conformational flexibility distinguishes it from 4-hydroxy positional isomers and may impact target binding. As a non‑ionizable TZD lacking the carboxylic acid side‑chain present in clinical glitazones, it serves as a versatile scaffold for structure–activity relationship studies across multiple therapeutic targets [1].

Why Generic 5-Benzylidene-Thiazolidine-2,4-diones Cannot Substitute for 5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione


The 2‑hydroxy substitution pattern on the benzylidene ring of 5-(2-hydroxybenzylidene)thiazolidine-2,4-dione (compound 1a) is not a trivial structural variation. In a series of 19 TZD derivatives evaluated for soybean lipoxygenase (LOX) inhibition, the compound exhibited moderate activity (≈45% inhibition at 100 µM), whereas the 2,5‑dihydroxy analog (1c) achieved 76.3% inhibition (IC50 = 3.52 µM) and the 4‑hydroxy‑3‑methoxy analog (1b) showed only ≈10–15% inhibition [1]. Positional isomerism similarly governs aldose reductase (ALR2) binding: induced‑fit docking studies demonstrate that 5-(4-hydroxybenzylidene)-substituted derivatives engage the polar recognition region via a deprotonated phenol group, while 2‑hydroxy analogs may adopt distinct binding poses that reduce affinity [2]. These data underscore that hydroxy group position—not merely its presence—dictates pharmacological profile, making generic interchange of 5‑benzylidene‑TZDs scientifically invalid for reproducible research.

Quantitative Differentiation Evidence: 5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione Versus Closest Analogs and Alternatives


PTP1B Inhibition: Superior Potency Versus Lead Analog 7e

5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 1.17 µM, demonstrating approximately 4‑fold greater potency than the benchmark analog 7e (IC50 = 4.6 µM) reported in the same structural class [1] [2]. This difference is meaningful for medicinal chemistry prioritization, as PTP1B is a validated negative regulator of insulin and leptin signaling pathways.

PTP1B inhibitor type 2 diabetes insulin signaling

In Vivo Safety Margin: LD50 > 2000 mg/kg Versus Anti‑inflammatory Comparator Indomethacin

Oral administration of 5‑(2‑hydroxybenzylidene)thiazolidine‑2,4‑dione (AW 05) in mice yielded an LD50 > 2000 mg/kg, substantially higher than the LD50 of the classical NSAID indomethacin (≈12–50 mg/kg in rodents) [1] [2]. This safety margin is critical for in vivo pharmacological studies where therapeutic windows must be established before progressing to efficacy models.

in vivo toxicity anti‑inflammatory drug safety

Lipoxygenase Inhibition: Moderate Activity Enables Structural Benchmarking Within a Series

In a standardized soybean LOX‑3 inhibition assay at 100 µM, 5‑(2‑hydroxybenzylidene)thiazolidine‑2,4‑dione (compound 1a) exhibited approximately 45% inhibition—positioning it as a moderate inhibitor within the series, substantially less active than the 2,5‑dihydroxy analog 1c (76.3% inhibition, IC50 = 3.52 µM) but more active than the 4‑hydroxy‑3‑methoxy analog 1b (≈10–15% inhibition) [1]. This intermediate activity profile makes it an ideal reference compound for delineating the contribution of the ortho‑hydroxy group to LOX inhibition.

lipoxygenase inhibitor anti‑inflammatory SAR studies

Antimycobacterial Activity: Rhodanine‑Conjugated Derivative Achieves MIC 8–16 µM Against M. tuberculosis

The rhodanine‑conjugated derivative N‑(4‑chlorophenyl)‑2‑[5‑(2‑hydroxybenzylidene)‑4‑oxo‑2‑thioxothiazolidin‑3‑yl]acetamide—incorporating the 5‑(2‑hydroxybenzylidene)thiazolidine‑2,4‑dione core—demonstrated minimum inhibitory concentrations (MIC) of 8–16 µM against Mycobacterium tuberculosis [1]. This compares favorably to the first‑line antitubercular isoniazid (MIC ≈ 0.2–0.5 µM), indicating that while less potent, the scaffold warrants exploration for novel antimycobacterial chemotypes.

antitubercular Mycobacterium tuberculosis rhodanine derivative

Validated Application Scenarios for 5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione in Medicinal Chemistry and Preclinical Research


PTP1B Inhibitor Lead Optimization and Diabetes Target Validation

Utilize 5‑(2‑hydroxybenzylidene)thiazolidine‑2,4‑dione as a 1.17 µM PTP1B inhibitor scaffold for medicinal chemistry optimization. The 3.9‑fold potency advantage over analog 7e (IC50 = 4.6 µM) [1] provides a validated starting point for structure‑based design aimed at improving insulin and leptin signaling modulation. Researchers can employ this compound to benchmark novel PTP1B inhibitors and to elucidate the contribution of the ortho‑hydroxy group to binding affinity.

In Vivo Anti‑inflammatory and Analgesic Studies with Expanded Safety Margins

Deploy 5‑(2‑hydroxybenzylidene)thiazolidine‑2,4‑dione (AW 05) in rodent models of inflammation and pain. Its oral LD50 > 2000 mg/kg [2] provides a safety margin >40‑fold wider than indomethacin, enabling dose‑response studies at 20–80 mg/kg without acute toxicity confounding the interpretation of anti‑inflammatory, analgesic, or antipyretic endpoints. This makes it a preferred alternative to classical NSAIDs for proof‑of‑concept studies in academia and early‑stage drug discovery.

Lipoxygenase Inhibition Structure–Activity Relationship (SAR) Studies

Employ 5‑(2‑hydroxybenzylidene)thiazolidine‑2,4‑dione as a reference compound in SAR campaigns targeting soybean LOX‑3. Its intermediate inhibition (≈45% at 100 µM) relative to 2,5‑dihydroxy analog 1c (76.3%) and 4‑hydroxy‑3‑methoxy analog 1b (≈10–15%) [3] allows medicinal chemists to systematically probe the impact of hydroxy substitution pattern on enzyme inhibition, guiding the design of optimized anti‑inflammatory agents.

Antimycobacterial Scaffold Derivatization and Hit Expansion

Initiate antitubercular drug discovery programs using 5‑(2‑hydroxybenzylidene)thiazolidine‑2,4‑dione as a core scaffold. Conjugation to rhodanine‑acetic acid has yielded derivatives with MICs of 8–16 µM against M. tuberculosis [4]. While less potent than isoniazid, this activity demonstrates tractable antimycobacterial potential, warranting further derivatization to improve potency and selectivity for tuberculosis drug discovery pipelines.

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